BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE
Overview
Description
BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE: is an organic compound with the molecular formula C18H18FNO3 It is a benzoate derivative, characterized by the presence of a butyl ester group and a fluorobenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(2-fluorobenzamido)benzoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of strong electrophiles like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential as a building block in the development of new materials.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential pharmacological properties. It may have applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound is used as a UV absorber in polymer formulations. Its ability to absorb ultraviolet light makes it valuable in the production of UV-resistant materials.
Mechanism of Action
The mechanism of action of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
BUTYL 4-HYDROXYBENZOATE: Known for its use as a preservative in cosmetics and pharmaceuticals.
ETHYL 4-(2-FLUOROBENZAMIDO)BENZOATE: Similar structure but with an ethyl ester group instead of a butyl group.
METHYL 4-(2-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a methyl ester group.
Uniqueness: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. The fluorobenzamido group also imparts distinct electronic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
butyl 4-[(2-fluorobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIVWQJZJVXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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